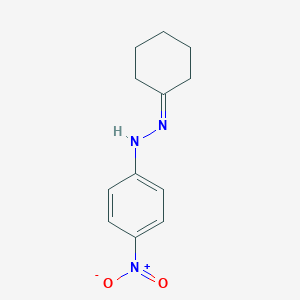
Cyclohexanone p-nitrophenyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone p-nitrophenyl hydrazone (CNPH) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is synthesized from cyclohexanone and p-nitrophenyl hydrazine. CNPH is a versatile compound that has a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
Cyclohexanone p-nitrophenyl hydrazone has a wide range of applications in scientific research. It is widely used as a reagent for the detection and quantification of carbonyl compounds in various samples such as food, water, and air. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form yellow-colored complexes that can be easily detected by UV-Vis spectroscopy. Cyclohexanone p-nitrophenyl hydrazone is also used as a reagent for the determination of aldehydes and ketones in biological samples such as blood and urine.
Mecanismo De Acción
The mechanism of action of Cyclohexanone p-nitrophenyl hydrazone is based on its ability to react with carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form a yellow-colored complex that absorbs light in the UV-Vis region. The intensity of the absorbance is proportional to the concentration of carbonyl compounds in the sample. The reaction is reversible, and the complex can be dissociated by heating or by the addition of a reducing agent such as sodium sulfite.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanone p-nitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is a stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, it should be handled with care as it is a toxic compound that can cause skin irritation, respiratory problems, and eye damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent for the detection and quantification of carbonyl compounds. It is a stable compound that can be stored for a long time without degradation. It is also a relatively inexpensive reagent that can be easily synthesized in the laboratory. However, Cyclohexanone p-nitrophenyl hydrazone has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also not suitable for the detection of carbonyl compounds that do not react with hydrazones.
Direcciones Futuras
There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research. One potential application is the development of new methods for the detection and quantification of carbonyl compounds in complex matrices such as soil and sediment. Another potential application is the use of Cyclohexanone p-nitrophenyl hydrazone as a reagent for the determination of carbonyl compounds in biological samples such as saliva and sweat. Finally, the development of new derivatives of Cyclohexanone p-nitrophenyl hydrazone with improved sensitivity and selectivity for carbonyl compounds is also an interesting research direction.
Conclusion
In conclusion, Cyclohexanone p-nitrophenyl hydrazone is a versatile compound that has a wide range of applications in scientific research. It is synthesized from cyclohexanone and p-nitrophenyl hydrazine and is used as a reagent for the detection and quantification of carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent, but also has some limitations. There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research, including the development of new methods for the detection and quantification of carbonyl compounds in complex matrices and the development of new derivatives with improved sensitivity and selectivity.
Métodos De Síntesis
Cyclohexanone p-nitrophenyl hydrazone is synthesized by the reaction of cyclohexanone and p-nitrophenyl hydrazine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic acid. The product is then purified by recrystallization from ethanol or other solvents. The yield of Cyclohexanone p-nitrophenyl hydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Propiedades
Número CAS |
1919-96-6 |
|---|---|
Nombre del producto |
Cyclohexanone p-nitrophenyl hydrazone |
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |
Clave InChI |
NCXJXQHKNOCCOV-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
SMILES canónico |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Pictogramas |
Irritant |
Sinónimos |
Cyclohexanone p-nitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
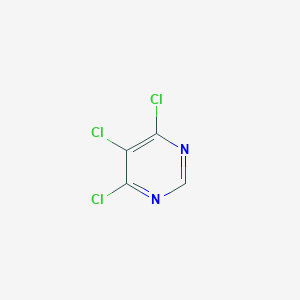
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)


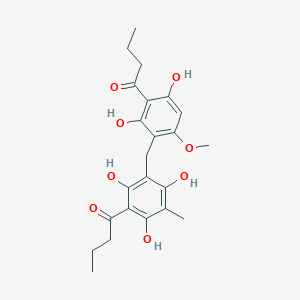
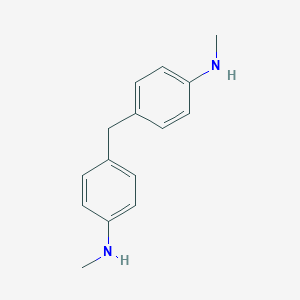

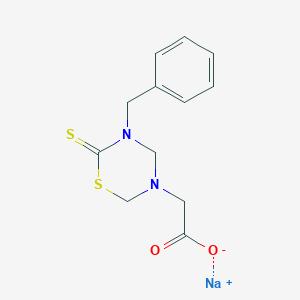
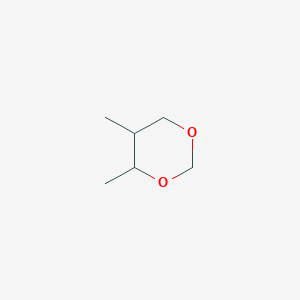

![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)